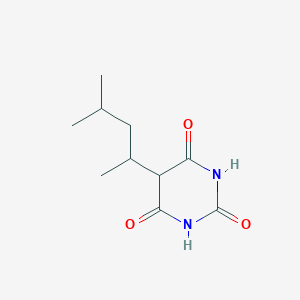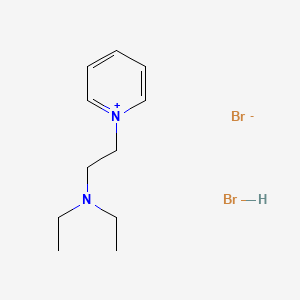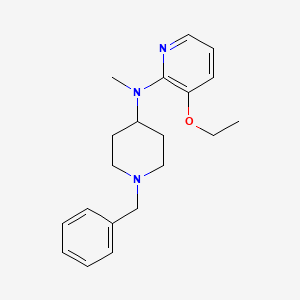
Sanguirubine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanguirubine is a benzophenanthridine alkaloid.
Scientific Research Applications
Fluorescence Properties and DNA Interaction
Sanguirubine has been studied for its fluorescence properties, particularly in its interaction with DNA. It exhibits significant changes in emission spectra when in the presence of DNA, which could be valuable in bioanalytical chemistry (Urbanová et al., 2009).
Antiproliferative and Apoptotic Activities
Research has shown that sanguirubine possesses antiproliferative effects, predominantly through inducing apoptosis in various cancer cell lines. This suggests its potential application in cancer research and therapy (Slaninová et al., 2007).
Cell Permeant and Red Fluorescing DNA Probes
Sanguirubine, along with other quaternary benzo[c]phenanthridine alkaloids, shows potential as a cell permeant and red fluorescing DNA probe in cytometry, which could be valuable in cellular and molecular biology research (Slaninová et al., 2007).
G-Quadruplex DNA Structures Stabilization
Sanguirubine has been found to stabilize G-quadruplex DNA structures, a property that could be significant in the study of genetic diseases and the development of novel therapeutic strategies (Jarošová et al., 2018).
Immunomodulatory Effects
Studies have investigated the immunomodulatory properties of sanguirubine in herbal medicine, suggesting its potential application in immune-related disorders (Perera et al., 2014).
properties
Product Name |
Sanguirubine |
|---|---|
Molecular Formula |
C22H20NO5+ |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3,16,17-trimethoxy-12-methyl-6,8-dioxa-12-azoniapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18,20-nonaene |
InChI |
InChI=1S/C22H20NO5/c1-23-10-15-20(18(26-4)9-19-22(15)28-11-27-19)13-6-5-12-7-16(24-2)17(25-3)8-14(12)21(13)23/h5-10H,11H2,1-4H3/q+1 |
InChI Key |
FUAPOWMHFINSMM-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |
Canonical SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



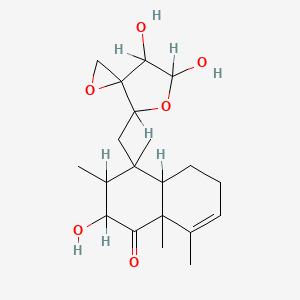
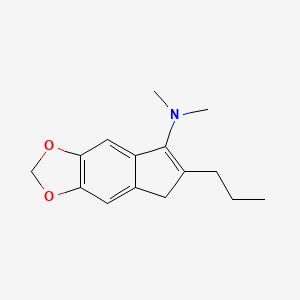
![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-3-iodobenzamide](/img/structure/B1198495.png)
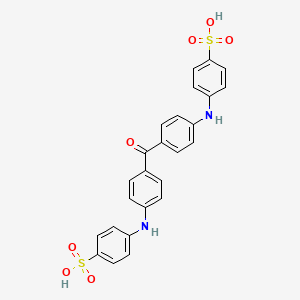
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenoxy]oxane-2-carboxylic acid](/img/structure/B1198498.png)
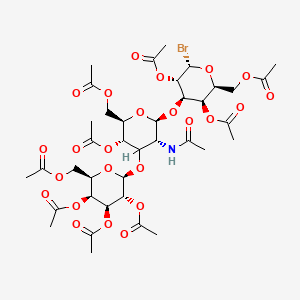
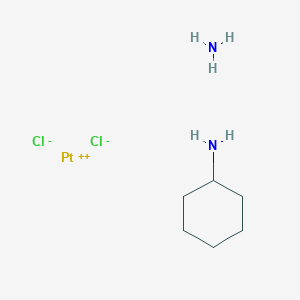
![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenol](/img/structure/B1198502.png)
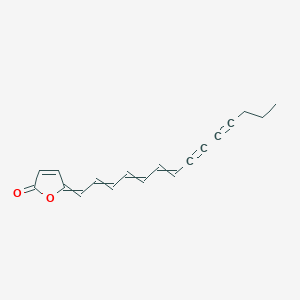
![2-[(Bromoacetyl)oxy]benzoic acid](/img/structure/B1198505.png)
